molecular formula C12H16N2O4S B14846817 2-Cyclopropoxy-N-methyl-4-(methylsulfonamido)benzamide

2-Cyclopropoxy-N-methyl-4-(methylsulfonamido)benzamide

Cat. No.: B14846817
M. Wt: 284.33 g/mol
InChI Key: SMZLUTMNDBMUPT-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-N-methyl-4-(methylsulfonamido)benzamide is a chemical compound with the molecular formula C12H16N2O4S and a molecular weight of 284.33 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a methylsulfonamido group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-N-methyl-4-(methylsulfonamido)benzamide typically involves the reaction of 4-aminobenzamide with cyclopropyl chloroformate to introduce the cyclopropoxy group. This is followed by the methylation of the amide nitrogen using methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-N-methyl-4-(methylsulfonamido)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropoxy-N-methyl-4-(methylsulfonamido)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-N-methyl-4-(methylsulfonamido)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-N-methyl-4-(methylsulfonamido)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropoxy group enhances its stability and reactivity compared to similar compounds. Additionally, the methylsulfonamido group contributes to its potential as an enzyme inhibitor, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

2-cyclopropyloxy-4-(methanesulfonamido)-N-methylbenzamide

InChI

InChI=1S/C12H16N2O4S/c1-13-12(15)10-6-3-8(14-19(2,16)17)7-11(10)18-9-4-5-9/h3,6-7,9,14H,4-5H2,1-2H3,(H,13,15)

InChI Key

SMZLUTMNDBMUPT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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